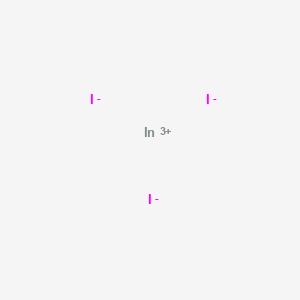

ヨウ化インジウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

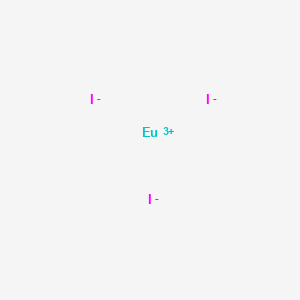

Indium(III) iodide is a pale yellow, very hygroscopic monoclinic solid . It melts at 210 °C to form a dark brown liquid and is highly soluble in water . Its crystals consist of dimeric molecules .

Synthesis Analysis

Indium(III) iodide can be synthesized by reacting indium with iodine vapor . It can also be obtained by evaporation of a solution of indium in HI . Another method involves the reaction of indium with iodine in a sealed ampoule, or by melting triiodide and making it react with indium metal .Molecular Structure Analysis

Indium(III) iodide has a monoclinic structure with space group P 2 1/c (space group no. 14), a = 9.837 Å, b = 6.102 Å, c = 12.195 Å, β = 107.69° . Its crystals consist of dimeric molecules .Chemical Reactions Analysis

Indium iodides have been studied for more than a century, with scientific interest shifting from inorganic compounds to complexes and organoindium compounds . Chemical reactions involving indium iodides are used in organic synthesis .Physical And Chemical Properties Analysis

Indium(III) iodide is a pale yellow, very hygroscopic monoclinic solid . It melts at 210 °C to form a dark brown liquid and is highly soluble in water . Its crystals consist of dimeric molecules .科学的研究の応用

医療および生物学的用途

インジウム(III)錯体は、オージェ電子を放出する多用途な種であり、幅広い生物学的および医学的用途に適しています . それらは、抗菌剤、抗真菌剤、および抗ウイルス剤の治療に用いられてきました . 錯体の他の生物学的用途には、抗がん剤、バイオイメージング、放射性医薬品、光線力学療法、抗酸化物質、および光制限用途が含まれます .

有機触媒

インジウム(III)錯体は、有機合成における触媒として使用されてきました . それらは、多成分カップリング反応、共役付加、環状付加反応、および芳香族官能基化に使用されてきました .

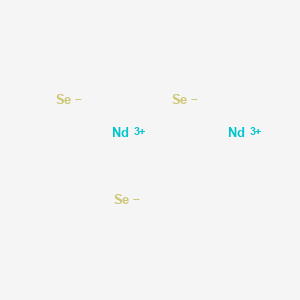

カルコゲナイドナノ粒子の前駆体

インジウム(III)錯体は、酸化インジウム、硫化インジウム、テルル化インジウム、およびセレン化インジウムの前駆体として使用されてきました .

有機発光ダイオード(OLED)

インジウム(III)錯体は、有機発光ダイオード(OLED)の製造に使用されてきました .

センサ材料

インジウム(III)錯体は、センサ材料の製造に使用されてきました .

太陽電池材料

インジウム(III)錯体は、太陽電池材料の製造に使用されてきました .

発光材料

作用機序

Target of Action

Indium(III) iodide, also known as indium triiodide, is a chemical compound of indium and iodine . It has been found to be a versatile species that emits Auger electrons, making it a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Mode of Action

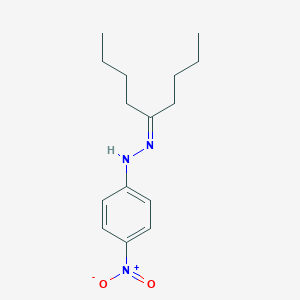

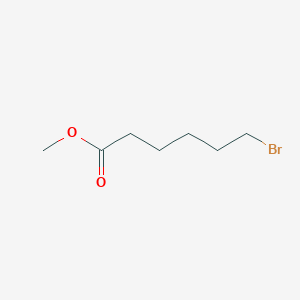

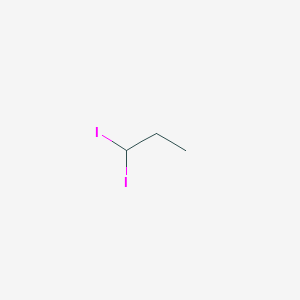

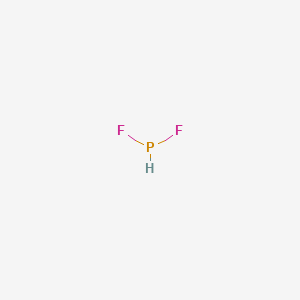

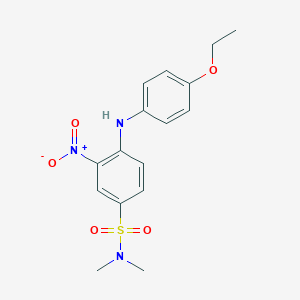

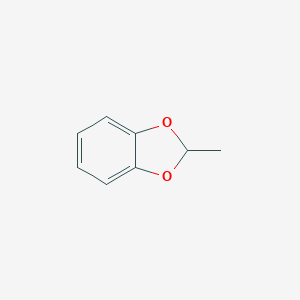

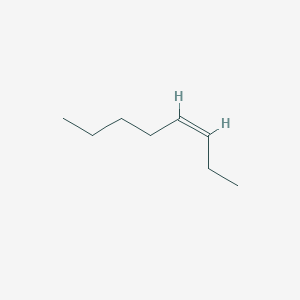

Indium(III) iodide has been used as a catalyst in haloalkynylation reactions . It enables the introduction of an alkyne unit and a halogen atom into the target molecule . The use of indium(III) iodide as a catalyst leads exclusively to the cis addition products .

Biochemical Pathways

It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

Pharmacokinetics

It’s known that indium-111, a radioisotope of indium, has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .

Result of Action

It’s known that indium(iii) complexes have displayed a good performance in all these biological and medical applications .

Action Environment

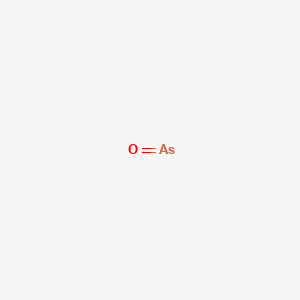

Indium(III) iodide is a pale yellow, very hygroscopic monoclinic solid . It melts at 210 °C to form a dark brown liquid and is highly soluble in water . In the presence of water vapor, the compound reacts with oxygen at 245 °C to form indium(III) oxide iodide . This suggests that environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Indium(III) iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and may damage fertility or the unborn child .

将来の方向性

Indium(III) complexes are versatile species that have displayed good performance in various biological and medical applications, such as antibacterial, antifungal, antiviral, anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications . The future perspectives on the applications of indium(III) complexes are therefore suggested .

生化学分析

Biochemical Properties

The properties of Indium(iii)iodide complexes depend on the primary ligand that was used for their syntheses . They have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

Cellular Effects

The specific mechanism of action of Indium(iii)iodide in antimicrobial therapy can vary depending on the type of microorganism being targeted

特性

| { "Design of the Synthesis Pathway": "The synthesis of Indium(iii)iodide can be achieved through a metathesis reaction between indium(iii) chloride and potassium iodide.", "Starting Materials": [ "Indium(iii) chloride", "Potassium iodide" ], "Reaction": [ "Dissolve 5.0 g of Indium(iii) chloride in 50 mL of distilled water in a 100 mL round bottom flask.", "Dissolve 5.9 g of Potassium iodide in 50 mL of distilled water in a separate 100 mL round bottom flask.", "Add the Potassium iodide solution to the Indium(iii) chloride solution while stirring.", "Heat the reaction mixture to 60°C and stir for 2 hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting precipitate and wash with distilled water.", "Dry the precipitate in a vacuum desiccator." ] } | |

| 13510-35-5 | |

分子式 |

I3In |

分子量 |

495.531 g/mol |

IUPAC名 |

triiodoindigane |

InChI |

InChI=1S/3HI.In/h3*1H;/q;;;+3/p-3 |

InChIキー |

RMUKCGUDVKEQPL-UHFFFAOYSA-K |

SMILES |

[In+3].[I-].[I-].[I-] |

正規SMILES |

[In](I)(I)I |

| 13510-35-5 13966-94-4 |

|

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)